molecular formula C21H18N4O4 B11663709 6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11663709
M. Wt: 390.4 g/mol
InChI Key: AXWGHJVEYRIOOQ-UHFFFAOYSA-N
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Description

6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both amino and hydroxy functional groups, makes it a valuable target for synthetic and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Formation of Dihydropyrano Ring: The pyrazole intermediate is then reacted with malononitrile and 3-hydroxybenzaldehyde under basic conditions to form the dihydropyrano ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can yield an amine.

Scientific Research Applications

6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other dihydropyrano[2,3-c]pyrazoles, such as:
    • 6-Amino-3-(4-methoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
    • 6-Amino-3-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both amino and hydroxy groups provides multiple sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

6-amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H18N4O4/c1-27-15-7-6-12(9-16(15)28-2)19-18-17(11-4-3-5-13(26)8-11)14(10-22)20(23)29-21(18)25-24-19/h3-9,17,26H,23H2,1-2H3,(H,24,25)

InChI Key

AXWGHJVEYRIOOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)O)OC

Origin of Product

United States

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